N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
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Overview
Description
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide is a complex organic compound that features a thiadiazole ring, a bromophenyl group, and a piperidinylsulfonylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions. The bromophenyl group is introduced via electrophilic aromatic substitution reactions, often using bromine or bromine-containing reagents.
The piperidin-1-ylsulfonylbenzamide moiety is synthesized through sulfonylation reactions, where piperidine is reacted with sulfonyl chlorides in the presence of a base. The final step involves coupling the thiadiazole ring with the piperidin-1-ylsulfonylbenzamide moiety, typically using condensation reactions facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the bioactivity of the thiadiazole ring.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide is primarily related to its ability to interact with biological targets. The thiadiazole ring can mimic the structure of nucleic bases, allowing it to interfere with DNA replication and protein synthesis. This makes it effective against bacterial and cancer cells. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Shares the bromophenyl and thiazole moieties but differs in the acetamide group.
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine: Similar thiadiazole structure but with different substituents.
5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine: Another thiadiazole derivative with different phenyl and tolyl groups.
Uniqueness
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide is unique due to the combination of its thiadiazole ring, bromophenyl group, and piperidin-1-ylsulfonylbenzamide moiety
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3S2/c21-16-8-4-15(5-9-16)19-23-24-20(29-19)22-18(26)14-6-10-17(11-7-14)30(27,28)25-12-2-1-3-13-25/h4-11H,1-3,12-13H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWPQKKNBSPNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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